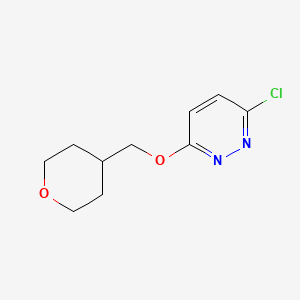

3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine

説明

3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine is a pyridazine derivative characterized by a chlorine atom at position 3 and a tetrahydro-2H-pyran-4-ylmethoxy group at position 5. Its molecular formula is C₁₀H₁₃ClN₂O₂, with a molecular weight of 240.68 g/mol.

特性

IUPAC Name |

3-chloro-6-(oxan-4-ylmethoxy)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c11-9-1-2-10(13-12-9)15-7-8-3-5-14-6-4-8/h1-2,8H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAZNSVMLGLFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of the Pyridazine Core

Method A: Chlorination of Pyridazine Derivatives

A common approach begins with the synthesis of a pyridazine derivative, such as 6-chloropyridazine , which serves as the scaffold. According to patent CN101817788A, a typical route involves chlorination of pyridazine precursors using reagents like liquid chlorine or phosphorus oxychloride under controlled conditions to selectively chlorinate at the 3- or 6-position.

| Parameter | Conditions | Notes |

|---|---|---|

| Chlorinating agent | Liquid chlorine or phosphorus oxychloride | Selectivity for pyridazine ring positions |

| Temperature | 0°C to 25°C | To control chlorination site and prevent overchlorination |

| Reaction time | 2-4 hours | Optimized for high yield and selectivity |

Introduction of the Tetrahydro-2H-pyran-4-ylmethoxy Group

Method B: Nucleophilic Substitution with Tetrahydro-2H-pyran-4-ol Derivative

The key step involves attaching the tetrahydro-2H-pyran-4-ylmethoxy moiety via nucleophilic substitution. This is achieved by first converting tetrahydro-2H-pyran-4-ol into its methyl or suitable leaving group derivative, such as a methyl halide, which then reacts with the chlorinated pyridazine.

Alternatively, direct etherification can be performed using tetrahydro-2H-pyran-4-ol in the presence of a strong base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile), facilitating the formation of the methoxy linkage at the 6-position.

| Step | Conditions | Notes |

|---|---|---|

| Reagent | Tetrahydro-2H-pyran-4-ol + methylating agent (e.g., methyl iodide) | To generate methyl ether intermediate |

| Base | Potassium carbonate or sodium hydride | To deprotonate alcohol |

| Solvent | Acetonitrile or DMF | Ensures solubility and reaction efficiency |

| Temperature | Room temperature to 60°C | For optimal ether formation |

Final Chlorination and Purification

Method C: Chlorination of the Ether-Linked Intermediate

Post etherification, the intermediate undergoes a final chlorination step at the 3-position of the pyridazine ring. This is typically achieved using phosphorus oxychloride or thionyl chloride under reflux conditions, converting the hydroxyl groups or activating the ring for chlorination.

Method D: Purification

Purification involves recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) and distillation under reduced pressure to obtain the high-purity product (>99%).

Data Tables Summarizing the Preparation Methods

Research Findings and Notes

Selectivity and Yield: The chlorination steps are highly sensitive to reaction conditions, with temperature control being critical to prevent overchlorination or formation of side products.

Reaction Optimization: Use of inert atmospheres (nitrogen) and anhydrous conditions improves yield and purity, especially during ether formation and chlorination steps.

Safety Considerations: Reactions involving phosphorus oxychloride and liquid chlorine require stringent safety protocols due to their corrosive and toxic nature.

Alternative Routes: Some literature suggests employing microwave-assisted synthesis or catalytic methods to enhance reaction rates and selectivity.

化学反応の分析

Types of Reactions

3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride, potassium carbonate), solvents (e.g., dimethylformamide, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium phosphate), solvents (e.g., toluene, ethanol).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds.

科学的研究の応用

3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory, anticancer, and antimicrobial compounds.

Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.

Biological Studies: It serves as a tool compound for studying biological processes and pathways, particularly those involving pyridazine derivatives.

Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules for various research purposes.

作用機序

The mechanism of action of 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary based on the specific target and context of use.

類似化合物との比較

Comparison with Similar Pyridazine Derivatives

Structural and Physicochemical Properties

The substituent at position 6 of the pyridazine ring critically determines the compound’s properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent at Position 6 | Molecular Formula | Molecular Weight | logP* | Solubility |

|---|---|---|---|---|---|

| 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine | Tetrahydro-2H-pyran-4-ylmethoxy | C₁₀H₁₃ClN₂O₂ | 240.68 | ~2.5 | Moderate (aqueous) |

| 3-Chloro-6-(4-methylphenyl)pyridazine | 4-Methylphenyl | C₁₁H₁₀ClN₂ | 204.66 | ~3.0 | Low (lipophilic) |

| R62025 (Antiviral compound) | 3,6-Dihydro-4-(3-methylphenyl)-1(2H)-pyridinyl | C₁₅H₁₆ClN₃ | 273.76 | ~3.8 | Low |

| 3-Chloro-6-(piperidin-4-yloxy)pyridazine HCl | Piperidin-4-yloxy | C₉H₁₃Cl₂N₃O | 250.12 | ~1.5 | High (HCl salt) |

| 3-Chloro-6-(1-methyl-1H-imidazol-2-yl)pyridazine | 1-Methylimidazol-2-yl | C₈H₇ClN₄ | 194.62 | ~1.2 | Moderate |

*logP values estimated based on substituent contributions.

Key Observations :

- Lipophilicity : Aromatic substituents (e.g., 4-methylphenyl in ) increase logP, favoring membrane permeability but reducing aqueous solubility. Polar groups like tetrahydro-2H-pyran or piperidinyloxy lower logP, enhancing solubility.

- Bioavailability : Hydrochloride salts (e.g., 3-Chloro-6-(piperidin-4-yloxy)pyridazine HCl ) exhibit high solubility, improving oral absorption.

Table 2: Pharmacological Profile of Pyridazine Derivatives

Notable Findings:

- Anti-inflammatory Activity : 3-Chloro-6-(4-methylphenyl)pyridazine demonstrated efficacy in rodent models, suggesting substituent lipophilicity enhances target engagement in inflammatory pathways .

- Antiviral Activity: Pyridazine derivatives with piperazinyl or dihydropyridinyl groups (e.g., R62025) showed potent inhibition of rhinoviruses, highlighting the role of nitrogen-rich substituents in viral capsid binding .

生物活性

3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant research findings.

Chemical Structure and Synthesis

The compound has the molecular formula and a molecular weight of 228.67 g/mol. Its structure includes a pyridazine core substituted at the 3-position with chlorine and at the 6-position with a tetrahydro-2H-pyran-4-yloxy group. The synthesis typically involves cyclization reactions followed by etherification to introduce the tetrahydro-pyran moiety under basic conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, notably breast cancer (T-47D and MDA-MB-231) and ovarian cancer (SKOV-3) cell lines.

- Cell Proliferation Inhibition : The compound exhibited significant inhibitory effects on cell proliferation, with IC50 values indicating potent activity. For instance, related pyridazines showed IC50 values as low as 1.37 µM against T-47D cells .

- Mechanism of Action : The mechanism involves alteration in cell cycle progression and induction of apoptosis. Flow cytometric analysis revealed that treatment with certain pyridazine derivatives led to an increase in the G2/M phase population and sub-G1 phase, indicative of apoptosis .

Other Biological Activities

Beyond anticancer effects, this compound has been explored for other biological activities:

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds.

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 3-Chloro-6-methoxypyridazine | Similar core with methoxy group | Data not specified | Anticancer |

| 3-Chloro-6-hydrazinopyridazine | Hydrazino substitution at 6-position | Data not specified | Anticancer |

| 3-Chloro-6-(tetrahydro-pyran) derivatives | Varies in substitution pattern | Varies widely | Anticancer, antimicrobial |

Case Studies

- In Vitro Studies on Cancer Cell Lines : A series of experiments conducted on T-47D and MDA-MB-231 cells demonstrated that specific pyridazine derivatives significantly inhibited cell proliferation and induced apoptosis through cell cycle arrest mechanisms .

- In Silico Binding Studies : Computational docking studies have indicated that these compounds can effectively bind to CDK2, suggesting a targeted mechanism for their anticancer activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Chloro-6-(tetrahydro-2H-pyran-4-ylmethoxy)pyridazine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution at the 6-position of 3,6-dichloropyridazine. Reaction conditions (e.g., temperature, solvent, and base) are critical. For example, substituting with tetrahydro-2H-pyran-4-ylmethanol under reflux in ethanol with K₂CO₃ as a base yields the target compound. Solvent choice (e.g., DMF vs. ethanol) affects reaction kinetics and purity .

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm substitution patterns (e.g., the pyridazine ring and tetrahydro-2H-pyran-4-ylmethoxy group).

- Mass Spectrometry (HRMS) : Verify molecular formula (C₁₀H₁₄ClN₃O) and fragmentation patterns.

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions .

Q. What are the key physicochemical properties (e.g., solubility, logP) relevant to its use in biological assays?

- Methodological Answer :

- LogP : Calculated via HPLC or software tools (e.g., ChemAxon) to predict lipophilicity. The tetrahydro-2H-pyran-4-ylmethoxy group increases hydrophobicity compared to unsubstituted pyridazines.

- Solubility : Test in DMSO for in vitro assays (typical stock concentration: 10 mM). Aqueous solubility can be improved using co-solvents like PEG-400 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

- Methodological Answer :

- Core Modifications : Vary substituents at the 3-chloro position (e.g., replace Cl with Br or CF₃) and the tetrahydro-2H-pyran-4-ylmethoxy group (e.g., substitute with piperidine or morpholine rings).

- Biological Testing : Screen analogs against target enzymes (e.g., kinases, phosphodiesterases) using fluorescence polarization or SPR binding assays.

- Data Analysis : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with activity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time.

- Orthogonal Validation : Confirm hits using complementary techniques (e.g., enzymatic assays vs. cellular viability assays).

- Meta-Analysis : Compare datasets from multiple studies (e.g., PubChem BioAssay) to identify outliers or context-dependent effects .

Q. How can computational tools predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to protein active sites (e.g., ATP-binding pockets).

- MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of ligand-protein complexes.

- QSAR Modeling : Train models on pyridazine derivatives to predict IC₅₀ values for new analogs .

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Methodological Answer :

- Purification : Optimize column chromatography (e.g., switch from silica gel to reverse-phase HPLC) for gram-scale batches.

- Yield Improvement : Explore catalytic methods (e.g., Pd-catalyzed coupling for pyridazine functionalization).

- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) to ensure batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。